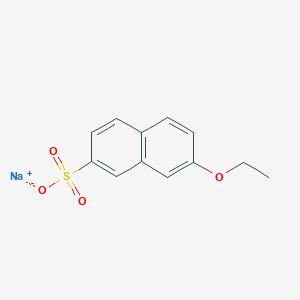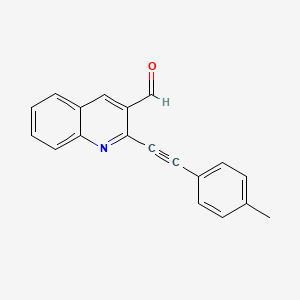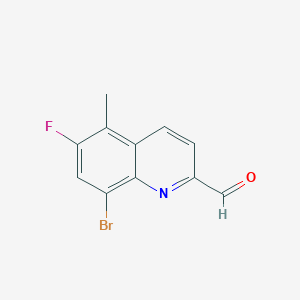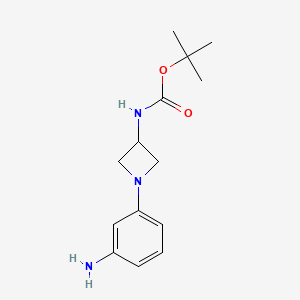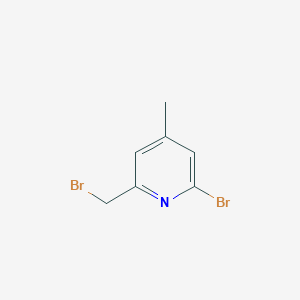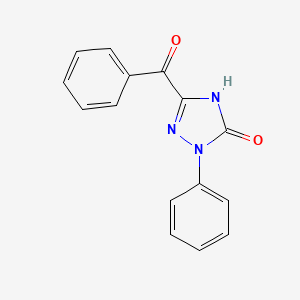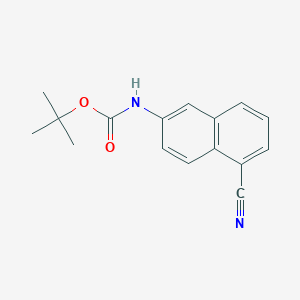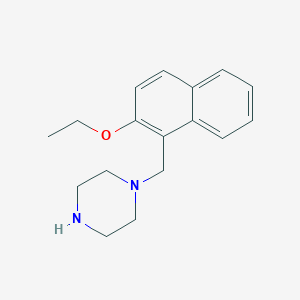![molecular formula C15H16N2O3 B11851973 N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine CAS No. 500214-41-5](/img/structure/B11851973.png)
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a dioxoloquinoline moiety. Its molecular formula is C15H16N2O3, and it has a molecular weight of 272.30 g/mol .
Métodos De Preparación
The synthesis of N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine typically involves a multi-step process. One common method includes the following steps :
Stage 1: 8-chloro-2H-[1,3]dioxolo[4,5-g]quinoline is heated with phenol for 2.5 hours.
Stage 2: Tetrahydrofurfurylamine is then added to the reaction mixture and heated at 100°C for 20 hours in phenol or ethanol.
This method ensures the formation of the desired compound with high purity and yield.
Análisis De Reacciones Químicas
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in DNA intercalation and enzyme inhibition .
Comparación Con Compuestos Similares
N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine can be compared with other similar compounds, such as:
7-benzylidene-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one: This compound also contains a dioxolo moiety and is studied for its cytotoxic properties.
N-isoindoline-1,3-dione derivatives:
The uniqueness of this compound lies in its specific structural features and the combination of the tetrahydrofuran and dioxoloquinoline moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
500214-41-5 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine |
InChI |
InChI=1S/C15H16N2O3/c1-2-10(18-5-1)8-17-12-3-4-16-13-7-15-14(6-11(12)13)19-9-20-15/h3-4,6-7,10H,1-2,5,8-9H2,(H,16,17) |
Clave InChI |
HCDDSVLSXLRAQL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CNC2=C3C=C4C(=CC3=NC=C2)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


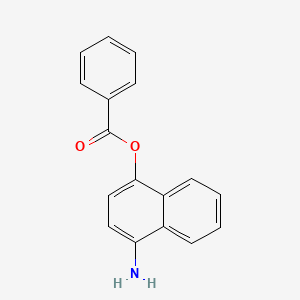
![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11851893.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11851894.png)
